molecular formula C5H6N4O4 B3049055 1,2-dimethyl-4,5-dinitro-1H-imidazole CAS No. 19183-17-6

1,2-dimethyl-4,5-dinitro-1H-imidazole

Cat. No.: B3049055
CAS No.: 19183-17-6
M. Wt: 186.13 g/mol
InChI Key: AQLUEEMSUSDYEU-UHFFFAOYSA-N
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Description

1,2-dimethyl-4,5-dinitro-1H-imidazole is a chemical compound with the molecular formula C5H6N4O4 It belongs to the class of nitroimidazoles, which are characterized by the presence of nitro groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-4,5-dinitro-1H-imidazole typically involves the nitration of 1,2-dimethylimidazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the 4 and 5 positions of the imidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction safely and efficiently. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-4,5-dinitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the nitro groups.

Scientific Research Applications

1,2-dimethyl-4,5-dinitro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting anaerobic bacteria and parasites.

    Industry: Utilized in the production of energetic materials due to its high energy density.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4,5-dinitro-1H-imidazole involves its interaction with biological molecules. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates. These intermediates can interact with DNA and other cellular components, disrupting normal cellular functions and leading to cell death. This mechanism is particularly effective against anaerobic organisms that have the necessary enzymes to reduce the nitro groups.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.

    Tinidazole: Another nitroimidazole with similar applications to metronidazole.

    Ornidazole: Used for treating infections caused by anaerobic bacteria and protozoa.

    Dimetridazole: Primarily used in veterinary medicine for treating infections in animals.

Uniqueness

1,2-dimethyl-4,5-dinitro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring The presence of two nitro groups at the 4 and 5 positions, along with two methyl groups at the 1 and 2 positions, gives it distinct chemical and physical properties compared to other nitroimidazoles

Properties

IUPAC Name

1,2-dimethyl-4,5-dinitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c1-3-6-4(8(10)11)5(7(3)2)9(12)13/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLUEEMSUSDYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172720
Record name 1,2-Dimethyl-4,5-dinitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19183-17-6
Record name 1,2-Dimethyl-4,5-dinitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19183-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-4,5-dinitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-4,5-dinitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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